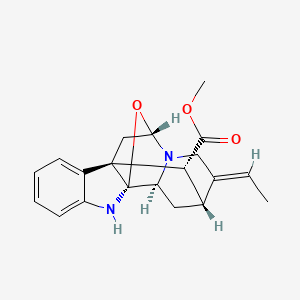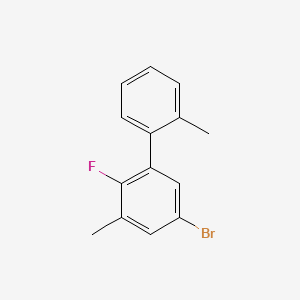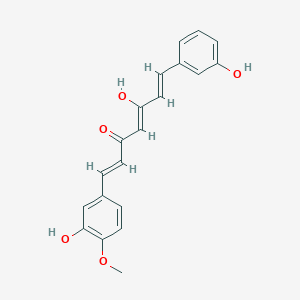
8-Phenyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyloctanoate is an organic compound with the chemical formula C14H18O2. It is a derivative of octanoic acid, where a phenyl group is attached to the eighth carbon of the octanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Phenyloctanoate can be synthesized through the oxidation of N-octyl aldehyde. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions . Another method involves the thiol–ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves bulk solutions of sodium this compound. This is achieved by dispersing the acid in deuterated water (D2O) and adding sodium deuteroxide (NaOD) dropwise until complete dissolution. The final pH is adjusted to prevent hydrolysis of the carboxylate surfactant .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
8-Phenyloctanoate has several applications in scientific research:
Chemistry: Used as a surfactant in micellization studies.
Biology: Incorporated into microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups.
Medicine: Studied for its potential in developing antiviral peptides.
Industry: Utilized in the production of biodegradable polymers and possible biomedical applications.
Mécanisme D'action
The mechanism of action of 8-Phenyloctanoate involves its interaction with various molecular targets and pathways. For instance, in the context of antiviral peptides, the compound’s lipidated analogues show potent inhibition of Hepatitis B virus by binding to the Sodium Taurocholate Co-Transporting Polypeptide (NTCP) receptor on hepatocytes . This interaction blocks the entry pathway of the virus, preventing infection.
Comparaison Avec Des Composés Similaires
- 6-Phenylhexanoic Acid
- 7-Phenylheptanoic Acid
- 3-Hydroxy-8-Phenyloctanoate
Comparison: 8-Phenyloctanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to 6-Phenylhexanoic Acid and 7-Phenylheptanoic Acid, this compound has a longer carbon chain, which can influence its micellization behavior and interaction with other molecules . Additionally, its lipidated analogues have shown higher binding effectiveness in antiviral studies .
Propriétés
Formule moléculaire |
C14H19O2- |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
8-phenyloctanoate |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)/p-1 |
Clé InChI |
VZECIAZMSHBQOC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



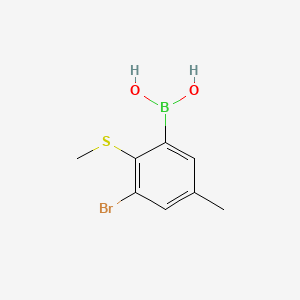
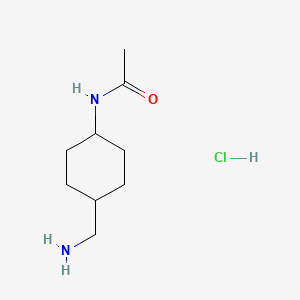
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
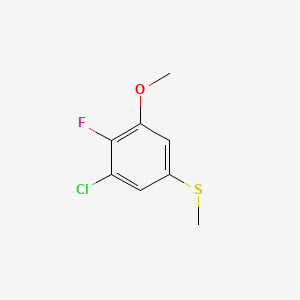

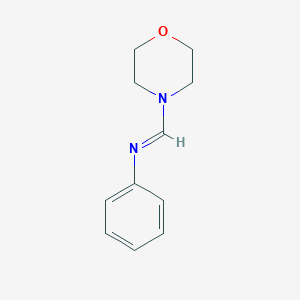
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

![Naphtho[2,1-b]thiophene](/img/structure/B14763065.png)
